molecular formula C19H14ClFN2O3 B2980514 1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898428-86-9

1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2980514
CAS No.: 898428-86-9
M. Wt: 372.78
InChI Key: QTKYLNFMDKNCGR-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H14ClFN2O3 and its molecular weight is 372.78. The purity is usually 95%.
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Scientific Research Applications

Analogs in Medicinal Chemistry

Compounds with structural similarities, particularly those containing pyrazine diones and fluoro-phenyl groups, are explored for their potential in medicinal chemistry. For instance, derivatives of thieno[3,4-c]pyrazole have been synthesized and examined for their analgesic, antiinflammatory, and antipyretic activities. These compounds, including a 4-fluorophenyl derivative, demonstrated significant activity in vivo, suggesting the utility of similar structures in the development of therapeutic agents (Menozzi et al., 1992).

Photophysical Properties

Research on pyrazine-based chromophores, which incorporate fluoro-phenyl groups, highlights the exploration of optical properties for potential applications in materials science. These studies involve synthesizing and analyzing the absorption and emission characteristics of these compounds, indicating their usefulness in developing new photonic materials (Hoffert et al., 2017).

Synthetic Applications

Pyrazine derivatives are also significant in synthetic chemistry for their versatility in creating complex molecules. For example, research on novel synthetic routes for pyrazoles and related structures demonstrates the broad utility of these compounds in constructing molecules with potential biological activity (Grotjahn et al., 2002). This includes investigations into their use as herbicides, highlighting the diverse applications of such chemical structures beyond pharmacology (Li et al., 2005).

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O3/c1-12-2-5-14(20)10-16(12)23-9-8-22(18(25)19(23)26)11-17(24)13-3-6-15(21)7-4-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKYLNFMDKNCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.